Valery 4-Hydroxy Valsartan Valery 4-Hydroxy Valsartan
Brand Name: Vulcanchem
CAS No.:
VCID: VC18377275
InChI: InChI=1S/C24H29N5O4/c1-15(2)22(24(32)33)29(21(31)13-8-16(3)30)14-17-9-11-18(12-10-17)19-6-4-5-7-20(19)23-25-27-28-26-23/h4-7,9-12,15-16,22,30H,8,13-14H2,1-3H3,(H,32,33)(H,25,26,27,28)
SMILES:
Molecular Formula: C24H29N5O4
Molecular Weight: 451.5 g/mol

Valery 4-Hydroxy Valsartan

CAS No.:

Cat. No.: VC18377275

Molecular Formula: C24H29N5O4

Molecular Weight: 451.5 g/mol

* For research use only. Not for human or veterinary use.

Valery 4-Hydroxy Valsartan -

Specification

Molecular Formula C24H29N5O4
Molecular Weight 451.5 g/mol
IUPAC Name 2-[4-hydroxypentanoyl-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]amino]-3-methylbutanoic acid
Standard InChI InChI=1S/C24H29N5O4/c1-15(2)22(24(32)33)29(21(31)13-8-16(3)30)14-17-9-11-18(12-10-17)19-6-4-5-7-20(19)23-25-27-28-26-23/h4-7,9-12,15-16,22,30H,8,13-14H2,1-3H3,(H,32,33)(H,25,26,27,28)
Standard InChI Key ICSQZMPILLPFKC-UHFFFAOYSA-N
Canonical SMILES CC(C)C(C(=O)O)N(CC1=CC=C(C=C1)C2=CC=CC=C2C3=NNN=N3)C(=O)CCC(C)O

Introduction

Chemical and Structural Characteristics

Molecular Identity and Nomenclature

Valery 4-Hydroxy Valsartan is systematically named N-((2'-(1H-Tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)-N-(4-hydroxypentanoyl)-L-valine, reflecting its structural relationship to valsartan. The compound features a biphenyl-tetrazole moiety linked to a valine residue modified with a 4-hydroxypentanoyl group . Key identifiers include:

PropertyValue
CAS No.188259-69-0
Molecular FormulaC24H29N5O4\text{C}_{24}\text{H}_{29}\text{N}_{5}\text{O}_{4}
Molecular Weight451.5 g/mol
IUPAC NameN-[(2'-(1H-Tetrazol-5-yl)[1,1'-biphenyl]-4-yl)methyl]-N-(4-hydroxypentanoyl)-L-valine
SynonymsValsartan Impurity CL-VST-32, V-023

The hydroxyl group at the fourth position of the pentanoyl chain distinguishes it from other valsartan impurities, such as 5-Hydroxy Valsartan (CAS 1186103-57-0), which has a hydroxyl group at the fifth position .

Spectroscopic and Physicochemical Properties

ParameterSpecification
AppearanceWhite to off-white powder
SolubilitySoluble in dimethyl sulfoxide (DMSO), sparingly soluble in methanol
Storage Conditions2–8°C in airtight containers
Handling Conditions25–30°C during transit

The compound’s stability under recommended storage conditions ensures its reliability in long-term QC applications .

Synthesis and Manufacturing

Synthetic Pathways

Valery 4-Hydroxy Valsartan is custom-synthesized through a multi-step process involving:

  • Biphenyl-tetrazole intermediate synthesis: Coupling of 4'-bromomethylbiphenyl-2-carbonitrile with tetrazole.

  • Valine derivatization: Introduction of the 4-hydroxypentanoyl group via acyl chloride-mediated acylation.

  • Purification: Chromatographic techniques to achieve >90% purity, as mandated for reference standards .

Indian manufacturers, such as CleanChem Lab, specialize in producing this impurity under Good Manufacturing Practice (GMP) conditions, catering to global pharmaceutical clients .

Regulatory Compliance

As an Abbreviated New Drug Application (ANDA)-relevant impurity, Valery 4-Hydroxy Valsartan must adhere to International Council for Harmonisation (ICH) guidelines Q3A and Q3B, which specify thresholds for reporting, identifying, and qualifying impurities . Its synthesis is meticulously documented to meet United States Pharmacopeia (USP) and European Pharmacopoeia (EP) standards, ensuring batch-to-batch consistency .

Analytical Methods for Detection and Quantification

Chromatographic Techniques

Reverse-phase high-performance liquid chromatography (RP-HPLC) is the gold standard for analyzing Valery 4-Hydroxy Valsartan. A gradient elution method using a C18 column and UV detection at 265 nm achieves baseline separation from valsartan and other impurities . Typical parameters include:

ParameterCondition
ColumnZorbax Eclipse Plus C18 (4.6 × 150 mm, 3.5 µm)
Mobile PhaseAcetonitrile:0.1% phosphoric acid (gradient)
Flow Rate1.0 mL/min
Retention Time12.3 ± 0.5 minutes

Spectroscopic Confirmation

Mass spectrometry (MS) with electrospray ionization (ESI) in positive ion mode confirms the molecular ion peak at m/z 452.3 ([M+H]+^+) . 1H^1\text{H}-NMR (600 MHz, DMSO-d6d_6 ) key signals include:

  • δ 1.02 (d, 6H, valine isopropyl)

  • δ 4.45 (m, 1H, α-valine proton)

  • δ 7.25–7.75 (m, 8H, biphenyl protons) .

Regulatory and Quality Control Implications

Stability Studies

Forced degradation studies under acidic, basic, oxidative, and thermal conditions reveal that Valery 4-Hydroxy Valsartan is stable at pH 4–8 but degrades in oxidative environments, forming secondary impurities . These findings inform storage and packaging protocols to prevent in-process degradation.

Recent Advances and Research Directions

High-Resolution Mass Spectrometry (HRMS)

Recent studies employ HRMS coupled with quadrupole time-of-flight (Q-TOF) detectors to differentiate Valery 4-Hydroxy Valsartan from isobaric impurities, enhancing specificity in complex matrices .

Green Chemistry Approaches

Emerging synthetic routes utilize enzymatic catalysis to reduce solvent waste and improve yield, aligning with pharmaceutical industry sustainability goals .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator